N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
Compounds with a benzo[d]thiazol-2-yl group, such as N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine , are known in the field of medicinal chemistry. They often exhibit diverse biological properties and potential applications in various fields of research and industry.
Synthesis Analysis
While the specific synthesis process for “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide” is not available, similar compounds have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds is often confirmed by their C, H, and N analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve coupling reactions with other compounds . These reactions can lead to the formation of new compounds with diverse biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a solid physical form and a high purity . The molecular weight and other properties can be determined using various analytical techniques .Scientific Research Applications
Chemical Synthesis Applications
The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This protecting group can be smoothly eliminated, with the yield dependent on the substituents of the 3-phenyl ring, indicating its usefulness in synthetic chemistry for protecting sensitive functional groups during reactions (Grunder-Klotz & Ehrhardt, 1991).
Biological Activities
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed and synthesized, exhibiting significant biological activities. These compounds have shown DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Moreover, some derivatives exhibited cytotoxicity on cancer cell lines, suggesting potential applications in developing chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Pharmacological Potential
The thiazolide class of compounds, including derivatives similar in structure to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide, have shown potential as anti-infectious agents against a variety of pathogens, including bacteria and viruses. They have also been explored for their ability to induce cell death in colon carcinoma cell lines, highlighting their potential in cancer treatment. The structural features of these compounds play a crucial role in their biological activities, suggesting the importance of the benzamide moiety in designing effective therapeutic agents (Brockmann et al., 2014).
Material Science Applications
Compounds with the benzothiazole core have been investigated for their corrosion inhibiting effect against steel in acidic solutions. The study of benzothiazole derivatives demonstrated their potential as corrosion inhibitors, which could be adsorbed onto surfaces by both physical and chemical means. This research provides insights into the application of such compounds in protecting metals from corrosion, which is crucial for their longevity and durability in industrial applications (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-6-28-16-11-13(12-17(29-7-2)19(16)30-8-3)21(25)24-22-23-18-14(26-4)9-10-15(27-5)20(18)31-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWYXOHKJLQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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